molecular formula C19H19N5O2 B2523185 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine CAS No. 2415552-03-1

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine

Cat. No.: B2523185
CAS No.: 2415552-03-1
M. Wt: 349.394
InChI Key: FMRQIZNHCNBXAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine is a complex organic compound that features a triazole ring, a pyrrolidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine typically involves multiple steps, starting with the formation of the triazole ring. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, which involves the reaction of an azide with an alkyne to form the triazole ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the use of high-throughput screening to identify the most efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .

Scientific Research Applications

2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[1-(2-phenyl-2H-1,2,3-triazole-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridine involves its interaction with various molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This binding can disrupt biological pathways, leading to antimicrobial or anticancer effects . The pyridine and pyrrolidine rings may also contribute to the compound’s overall activity by enhancing its binding affinity and specificity .

Properties

IUPAC Name

(2-phenyltriazol-4-yl)-[3-(pyridin-2-yloxymethyl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O2/c25-19(17-12-21-24(22-17)16-6-2-1-3-7-16)23-11-9-15(13-23)14-26-18-8-4-5-10-20-18/h1-8,10,12,15H,9,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRQIZNHCNBXAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1COC2=CC=CC=N2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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